molecular formula C9H12N2 B12963256 (S)-cyclopropyl(pyridin-3-yl)methanamine

(S)-cyclopropyl(pyridin-3-yl)methanamine

Cat. No.: B12963256
M. Wt: 148.20 g/mol
InChI Key: FSWNPAICGSWQJU-VIFPVBQESA-N
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Description

(S)-cyclopropyl(pyridin-3-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a pyridin-3-yl moiety via a methanamine linker. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(pyridin-3-yl)methanamine typically involves the following steps:

    Pyridine Functionalization: The pyridin-3-yl moiety can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.

    Amine Introduction: The methanamine linker is introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides using oxidizing agents like hypervalent iodine or TEMPO.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

    Oxidation: Imines, nitriles, amides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-cyclopropyl(pyridin-3-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the pyridin-3-yl moiety can participate in π-π stacking or hydrogen bonding. The methanamine linker provides flexibility, allowing the compound to adopt conformations that optimize target binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-cyclopropyl(pyridin-3-yl)methanamine is unique due to its chiral cyclopropyl group, which imparts distinct stereochemical properties and potential for enantioselective interactions. This makes it a valuable compound for studying chiral recognition and developing enantioselective catalysts or drugs.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(S)-cyclopropyl(pyridin-3-yl)methanamine

InChI

InChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2/t9-/m0/s1

InChI Key

FSWNPAICGSWQJU-VIFPVBQESA-N

Isomeric SMILES

C1CC1[C@@H](C2=CN=CC=C2)N

Canonical SMILES

C1CC1C(C2=CN=CC=C2)N

Origin of Product

United States

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